N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide
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Overview
Description
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide is a synthetic organic compound with a complex structure It features a cyclopentyl ring substituted with a 4-fluorophenyl group and a methylaminoacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction of a suitable precursor.
Introduction of the 4-fluorophenyl group: This step involves a substitution reaction where a fluorophenyl group is introduced to the cyclopentyl ring.
Attachment of the methylaminoacetamide moiety: This final step involves the reaction of the intermediate compound with methylamine and acetic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (1S)-N1′-cyclopentyl-N2-(4-fluorophenyl)-1-(hydroxymethyl)-7-methoxy-9-methylspiro[1,3-dihydropyrido[3,4-b]indole-4,4′-piperidine]-1′,2-dicarboxamide
- N-[(2S,3S)-2-[[(4-fluorophenyl)sulfonyl-methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-3,4-dihydro-2H-1,5-benzoxazocin-8-yl]-4-pyridinecarboxamide
Uniqueness
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide is unique due to its specific structural features, such as the combination of a cyclopentyl ring with a 4-fluorophenyl group and a methylaminoacetamide moiety
Properties
IUPAC Name |
N-[(1S,2S)-2-[(4-fluorophenyl)methyl]cyclopentyl]-2-(methylamino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O/c1-17-10-15(19)18-14-4-2-3-12(14)9-11-5-7-13(16)8-6-11/h5-8,12,14,17H,2-4,9-10H2,1H3,(H,18,19)/t12-,14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFIRLXUKUFFSP-JSGCOSHPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC1CCCC1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)N[C@H]1CCC[C@H]1CC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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